Superior RET Kinase Inhibition Potency Over Multi-Kinase Inhibitors
Pralsetinib demonstrates significantly greater potency against wild-type RET kinase compared to the multi-kinase inhibitors cabozantinib and vandetanib. In vitro biochemical assays show that pralsetinib inhibits RET with an IC50 of 0.3-0.4 nM [1]. In direct comparison, pralsetinib is 8 to 28-fold more potent than cabozantinib and vandetanib against wild-type RET [2][3].
| Evidence Dimension | RET Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.3 - 0.4 nM |
| Comparator Or Baseline | Cabozantinib and Vandetanib (8-28 fold less potent) |
| Quantified Difference | 8- to 28-fold lower IC50 |
| Conditions | In vitro biochemical kinase inhibition assay |
Why This Matters
Higher on-target potency enables effective RET pathway blockade at lower drug exposures, which is a critical factor in achieving clinical efficacy while potentially minimizing dose-dependent adverse events.
- [1] Subbiah V, et al. Precision targeted therapy with BLU-667 for RET-driven cancers. Cancer Discov. 2018;8(7):836-849. View Source
- [2] SpringerLink. Recent progress of small-molecule of RET inhibitors against Non-small cell lung cancer - AAPS Open. 2024;10(6). View Source
- [3] MDPI. Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer. Int J Mol Sci. 2023;24(3):2452. View Source
